molecular formula C17H15N3O2 B5101221 4-hydroxy-2-methyl-N-(4-methylpyridin-2-yl)quinoline-6-carboxamide

4-hydroxy-2-methyl-N-(4-methylpyridin-2-yl)quinoline-6-carboxamide

Cat. No.: B5101221
M. Wt: 293.32 g/mol
InChI Key: JXUKZVNYIJPZRH-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-N-(4-methylpyridin-2-yl)quinoline-6-carboxamide is a compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, making them valuable in drug research and development

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-N-(4-methylpyridin-2-yl)quinoline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methyl-N-(4-methylpyridin-2-yl)quinoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

What sets 4-hydroxy-2-methyl-N-(4-methylpyridin-2-yl)quinoline-6-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts .

Properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-5-6-18-16(7-10)20-17(22)12-3-4-14-13(9-12)15(21)8-11(2)19-14/h3-9H,1-2H3,(H,19,21)(H,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKZVNYIJPZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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